Hyfl F
CAS No.:
Cat. No.: VC3666131
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics and Sequence
Primary Structure and Sequence
Hyfl F follows the fundamental cyclotide architecture with six conserved cysteine residues (labeled I-VI) that form three disulfide bonds, creating the characteristic knotted arrangement. The primary sequence of Hyfl F, as determined through peptide sequencing and genetic analysis, is:
This sequence can be better understood when broken down into the six loops that connect the conserved cysteine residues, as shown in Table 1:
| Name | Hybanthus sp. | Loop 1 | Loop 2 | Loop 3 | Loop 4 | Loop 5 | Loop 6 |
|---|---|---|---|---|---|---|---|
| Hyfl F | floribundus E | -SIS- | CGETTFN- | CWIPN | CK | CNHHDKV | CYWN |
The sequence data for Hyfl F has been deposited in the GenBank/EMBL data libraries under the accession number DQ192577, providing researchers worldwide with access to this genetic information .
Tertiary Structure
While the search results don't provide specific details about the tertiary structure of Hyfl F determined through methods like NMR or X-ray crystallography, inferences can be made based on structural studies of related cyclotides. Typically, cyclotides exhibit a compact three-dimensional structure with the disulfide bonds forming the core knot motif, while the connecting loops extend outward, creating surfaces with distinct physiochemical properties .
Unique Features of Hyfl F
Expanded Loop 5
One of the most distinctive characteristics of Hyfl F is its expanded loop 5, which consists of six amino acid residues (NHHDKV) instead of the usual four residues commonly found in bracelet-type cyclotides . This expanded loop demonstrates the flexibility of the cyclotide framework in accommodating variations in sequence length and amino acid content, which has significant implications for protein engineering applications .
Loop 2 Composition
Hyfl F contains the unusual amino acid combination "TTFN" in loop 2, which represents another distinctive feature of this cyclotide . This unique sequence diverges from the more commonly observed sequences in other cyclotides, further highlighting the natural diversity within this peptide family and potentially relating to specific biological functions .
Substitution of Conserved Proline
Comparison with Other Cyclotides
Relationship to Bracelet and Möbius Subfamilies
Cyclotides are generally classified into two main subfamilies: bracelet and Möbius. While Hyfl F is categorized as a bracelet cyclotide, it exhibits several features that blur the distinction between these subfamilies . The shortened loop 3 of Hyfl F (containing only four residues) resembles the structure found in Möbius cyclotides rather than the typical bracelet structure, which usually contains six to seven residues in this region .
In typical bracelet cyclotides, loop 3 often forms a short helical segment, whereas in Möbius cyclotides, the four residues in this loop form a type II β-turn. The structural resemblance of Hyfl F's loop 3 to that of Möbius cyclotides suggests that this region may form a turn rather than a helix, representing an interesting hybrid of structural features between the two cyclotide subfamilies .
Sequence Diversity Among Hybanthus Cyclotides
When compared with other cyclotides isolated from Hybanthus species, Hyfl F demonstrates the remarkable sequence diversity within this plant genus. Table 1 from the research presents numerous cyclotide sequences from various Hybanthus species, revealing both conserved elements essential for maintaining the cyclotide scaffold and variable regions that likely contribute to diverse biological functions .
Research Methodology and Discovery
Isolation and Identification Techniques
The discovery of Hyfl F involved a systematic approach to exploring cyclotide diversity in Australian Hybanthus species. Researchers employed a combination of direct peptide isolation and genetic analysis techniques to characterize this unique cyclotide .
The genetic approach involved reverse transcription of cyclotide precursor mRNA using primers designed to anneal to conserved regions of previously characterized cyclotides . This methodology facilitated the rapid discovery of novel cyclotide sequences, including Hyfl F, and provided insights into the genetic basis of cyclotide diversity .
Precursor Structure
Like other cyclotides, Hyfl F is synthesized as a larger precursor protein that undergoes post-translational processing to yield the mature cyclic peptide. The precursor structure typically includes an endoplasmic reticulum (ER) signal sequence, a propeptide domain, the mature peptide domain, and a small hydrophobic tail C-terminal to the mature domain .
A region within the propeptide sequence, referred to as the N-terminal repeat (NTR) region, shows high sequence similarity across different cyclotide precursors, suggesting its important role in the processing and maturation of cyclotides . Secondary structure prediction identified a conserved helical motif in the NTR region that may be involved in folding, processing, or detoxification of cyclotide domains from the precursor .
Biological and Pharmacological Significance
Evolutionary and Ecological Perspectives
The diversity of cyclotides like Hyfl F within Hybanthus species suggests evolutionary adaptations related to specific ecological pressures. Cyclotides are believed to function as defense molecules in plants, protecting against herbivores and pathogens. The unique features of Hyfl F may represent adaptations to specific environmental challenges faced by Hybanthus floribundus in its native habitat .
Future Research Directions
Structural and Functional Characterization
Further research on Hyfl F would benefit from comprehensive structural characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to determine its precise three-dimensional structure . Additionally, functional studies to assess its biological activities, including potential insecticidal, antimicrobial, or pharmaceutical properties, would provide valuable insights into its natural role and potential applications.
Biosynthetic Pathway Elucidation
Detailed investigation of the biosynthetic pathway leading to Hyfl F production, including the enzymes involved in cyclization and disulfide bond formation, would enhance our understanding of cyclotide biosynthesis and potentially enable biotechnological production of this and related compounds .
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